4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile
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Overview
Description
4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile is an organic compound with the molecular formula C13H14N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a hydroxyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with benzonitrile derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond between the piperidine and benzonitrile moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H3 receptor . This interaction can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler derivative with a hydroxyl group on the piperidine ring.
Benzonitrile: A basic aromatic nitrile compound.
1-Benzyl-4-hydroxypiperidine: A derivative with a benzyl group attached to the piperidine ring.
Uniqueness
4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile is unique due to the presence of both a hydroxyl group and a benzonitrile moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-(4-hydroxypiperidine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C13H14N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-8H2 |
InChI Key |
GRQWLSWGGBXOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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